RS100329 hydrochloride

説明

特性

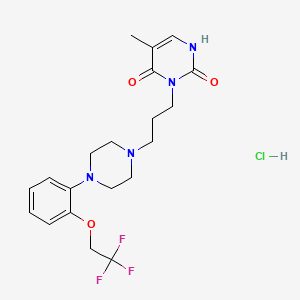

IUPAC Name |

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N4O3.ClH/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23;/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVABCXVOAVUJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClF3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of RS100329 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS100329 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor (α1A-AR).[1][2][3] This selectivity for the α1A subtype over α1B and α1D adrenoceptors has positioned RS100329 as a valuable pharmacological tool for investigating the physiological and pathological roles of the α1A-AR.[2] Notably, its investigation has been prominent in the context of benign prostatic hyperplasia (BPH), where it has been studied for its potential to alleviate lower urinary tract symptoms by inhibiting smooth muscle contraction.[1][2][4] This technical guide provides an in-depth exploration of the mechanism of action of RS100329 hydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.

Core Mechanism of Action: Competitive Antagonism of the α1A-Adrenoceptor

The primary mechanism of action of RS100329 hydrochloride is its competitive antagonism at the α1A-adrenoceptor.[2] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine (B1679862).[5] The α1A-adrenoceptor subtype is predominantly coupled to Gq/11 proteins.[5] Upon agonist binding, such as by norepinephrine, the Gq/11 protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] The elevated intracellular Ca2+ levels are a key trigger for smooth muscle contraction.

RS100329 hydrochloride exerts its effect by binding to the α1A-adrenoceptor and preventing the binding of endogenous agonists like norepinephrine. This blockade inhibits the downstream signaling cascade, thereby preventing the increase in intracellular calcium and subsequent smooth muscle contraction.[2][4]

Quantitative Pharmacological Data

The selectivity and potency of RS100329 hydrochloride have been quantified through various in vitro studies. The following tables summarize the key binding affinity and functional antagonism data.

Table 1: Radioligand Binding Affinities of RS100329 at Human α1-Adrenoceptor Subtypes

| Receptor Subtype | pKi | Selectivity vs. α1A | Reference |

| α1A | 9.6 | - | [1][2] |

| α1B | 7.5 | 126-fold | [1][2] |

| α1D | 7.9 | 50-fold | [1][2] |

Table 2: Functional Antagonist Potency of RS100329 in Various Tissues

| Tissue | Receptor Target | pA2 | Reference |

| Human Lower Urinary Tract | α1A-AR | 9.2 | [2] |

| Rabbit Bladder Neck | α1A-AR | 9.2 | [2] |

| Human Renal Artery | α1-AR | 7.3 | [2] |

| Rat Aorta | α1-AR | 7.9 | [2] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used to characterize RS100329, the following diagrams are provided.

Experimental Protocols

The characterization of RS100329 hydrochloride's mechanism of action relies on well-established in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of RS100329 for different α1-adrenoceptor subtypes.

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing human cloned α1A-, α1B-, or α1D-adrenoceptors are cultured under standard conditions. The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated in a buffer solution containing a radiolabeled ligand, typically [3H]-prazosin, which binds to α1-adrenoceptors.[7]

-

Competition Binding: To determine the affinity of RS100329, competition binding experiments are performed. The incubation mixture includes the cell membranes, a fixed concentration of [3H]-prazosin, and varying concentrations of RS100329.

-

Separation and Detection: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using liquid scintillation spectroscopy.[7]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of RS100329 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining the potency of RS100329 as an antagonist (pA2 value) by measuring its ability to inhibit an agonist-induced cellular response.

-

Inositol Phosphate Accumulation Assay: This assay measures the production of a second messenger downstream of α1A-AR activation.[7]

-

Cell Culture: Intact CHO-K1 cells expressing the desired α1-adrenoceptor subtype are used.

-

Labeling: The cells are pre-incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Antagonist and Agonist Treatment: The cells are then incubated with varying concentrations of RS100329, followed by stimulation with a fixed concentration of an agonist, such as norepinephrine.[7]

-

Measurement: The reaction is stopped, and the accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The ability of RS100329 to inhibit the norepinephrine-induced accumulation of inositol phosphates is used to calculate its pA2 value, a measure of its antagonist potency.

-

-

Isolated Tissue Contraction Assays: These experiments assess the functional antagonism of RS100329 in a more physiologically relevant system.

-

Tissue Preparation: Tissues rich in α1A-adrenoceptors, such as the human lower urinary tract or rabbit bladder neck, are dissected and mounted in organ baths containing a physiological salt solution.[2]

-

Contraction Measurement: The tissues are stimulated with cumulative concentrations of an agonist like norepinephrine to generate a concentration-response curve.

-

Antagonist Incubation: The experiment is repeated in the presence of fixed concentrations of RS100329.

-

Data Analysis: The parallel rightward shift of the agonist concentration-response curve in the presence of RS100329 is used to calculate the pA2 value via a Schild plot analysis.[7]

-

Conclusion

RS100329 hydrochloride is a highly potent and selective competitive antagonist of the α1A-adrenoceptor. Its mechanism of action involves the direct blockade of this receptor, leading to the inhibition of the Gq/11-PLC-IP3/DAG signaling cascade and the subsequent prevention of smooth muscle contraction. The extensive in vitro characterization through radioligand binding and functional assays has provided robust quantitative data supporting its selectivity and potency. This detailed understanding of its pharmacological profile makes RS100329 hydrochloride an invaluable tool for research into the physiological and therapeutic roles of the α1A-adrenoceptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RS-100329 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

RS100329 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS100329 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor. Its discovery has been pivotal in the elucidation of the physiological roles of α1A-adrenoceptors, particularly in the lower urinary tract, and has paved the way for the development of targeted therapies for conditions such as benign prostatic hyperplasia (BPH). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of RS100329 hydrochloride. It includes a compilation of its quantitative pharmacological data, detailed experimental methodologies for key assays, and visualizations of its mechanism of action and experimental workflows.

Discovery and Rationale

RS100329 hydrochloride was developed as part of a research program aimed at identifying subtype-selective α1A-adrenoceptor antagonists. The rationale was driven by the hypothesis that selectively blocking α1A-adrenoceptors, which are predominantly expressed in the smooth muscle of the prostate and bladder neck, could alleviate the symptoms of BPH by reducing smooth muscle tone and improving urinary flow, while minimizing cardiovascular side effects associated with non-selective α1-blockers.[1] RS100329 emerged as a lead compound due to its high affinity and remarkable selectivity for the human cloned α1A-adrenoceptor over the α1B and α1D subtypes.[1]

Chemical Properties

| Property | Value |

| IUPAC Name | 5-methyl-3-(3-(4-(2-(2,2,2-trifluoroethoxy)phenyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione hydrochloride |

| Molecular Formula | C20H25F3N4O3・HCl |

| Molecular Weight | 462.89 g/mol |

| CAS Number | 1215654-26-4 |

| Appearance | White solid |

| Solubility | Soluble in water (up to 100 mM) and DMSO. |

Synthesis

A detailed, step-by-step synthesis protocol for RS100329 hydrochloride is not publicly available in peer-reviewed literature. However, based on the chemical structure and published syntheses of structurally related α1A-adrenoceptor antagonists with a pyrimidine-2,4-dione core, a plausible synthetic route can be proposed. The synthesis would likely involve the key steps of N-alkylation of a pyrimidine-2,4-dione (specifically, thymine) and the formation of the piperazine (B1678402) linkage.

A potential synthetic approach could involve the N-3 alkylation of 5-methylpyrimidine-2,4-dione (thymine) with a suitable propyl halide intermediate that is subsequently coupled to the substituted phenylpiperazine moiety. The synthesis of related dihydropyrimidinone-based α1a antagonists has been described, which could serve as a reference for the development of a specific synthetic protocol for RS100329.

Pharmacological Profile

Mechanism of Action

RS100329 hydrochloride is a competitive antagonist at the α1A-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G-proteins. Upon activation by endogenous catecholamines like norepinephrine (B1679862), α1A-adrenoceptors activate phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, leading to smooth muscle contraction. By competitively blocking the binding of norepinephrine to the α1A-adrenoceptor, RS100329 inhibits this signaling cascade, resulting in smooth muscle relaxation.

References

RS100329 Hydrochloride: A Selective Alpha-1A Adrenoceptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS100329 hydrochloride is a potent and highly selective antagonist of the alpha-1A adrenergic receptor (α1A-AR). Its remarkable selectivity over other α1-adrenoceptor subtypes (α1B and α1D) has positioned it as a valuable pharmacological tool for investigating the physiological and pathological roles of the α1A-AR. This technical guide provides an in-depth overview of RS100329 hydrochloride, including its binding affinity and functional activity, the underlying signaling pathways of its target, and detailed experimental protocols for its characterization.

Introduction

Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in regulating various physiological processes, most notably smooth muscle contraction. The three subtypes of α1-adrenoceptors—α1A, α1B, and α1D—are encoded by distinct genes and exhibit differential tissue distribution and pharmacological profiles. The α1A-adrenoceptor is predominantly expressed in the prostate, bladder neck, and urethra, making it a key target for the treatment of benign prostatic hyperplasia (BPH).[1][2] Selective antagonists for the α1A-AR, such as RS100329 hydrochloride, are of significant interest as they may offer a more targeted therapeutic approach with fewer side effects compared to non-selective antagonists.

RS100329 hydrochloride has demonstrated significant α1A-AR subtype selectivity in both radioligand binding and functional studies.[1] This selectivity allows for a more precise evaluation of the clinical utility of a 'uroselective' agent for the management of symptoms associated with BPH.[1]

Quantitative Data Presentation

The selectivity of RS100329 hydrochloride is best illustrated by comparing its binding affinities (pKi) and functional antagonist potencies (pA2) across the different α1-adrenoceptor subtypes.

| Compound | Receptor Subtype | pKi | Selectivity (fold) vs. α1B | Selectivity (fold) vs. α1D |

| RS100329 hydrochloride | α1A | 9.6 [1][2] | 126 [1][2] | 50 [1][2] |

| α1B | 7.5 | - | - | |

| α1D | 7.9 | - | - | |

| Prazosin | α1A | 8.8 | ~1 | ~1 |

| α1B | 8.9 | - | - | |

| α1D | 8.7 | - | - | |

| Tamsulosin | α1A | 9.9 | ~16 | ~3 |

| α1B | 8.7 | - | - | |

| α1D | 9.4 | - | - |

Table 1: Comparative Binding Affinities (pKi) of α1-Adrenoceptor Antagonists at Human Cloned Receptors. Data compiled from Williams et al. (1999).

| Compound | Tissue | Predominant Receptor | pA2 |

| RS100329 hydrochloride | Human Lower Urinary Tract | α1A | 9.2 [2] |

| Rabbit Bladder Neck | α1A | 9.2 [2] | |

| Human Renal Artery | Mixed | 7.3 [2] | |

| Rat Aorta | α1D | 7.9 [2] | |

| Prazosin | Human Lower Urinary Tract | α1A | 8.7[2] |

| Tamsulosin | Human Lower Urinary Tract | α1A | 10.4[2] |

Table 2: Functional Antagonist Potencies (pA2) of α1-Adrenoceptor Antagonists in Various Tissues. Data compiled from Williams et al. (1999).

Signaling Pathways and Experimental Workflows

Alpha-1A Adrenoceptor Signaling Pathway

The α1A-adrenoceptor primarily signals through the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to a cascade of intracellular events.

Caption: Alpha-1A adrenoceptor signaling pathway and the antagonistic action of RS100329.

Experimental Workflow for Antagonist Characterization

The characterization of a selective antagonist like RS100329 hydrochloride typically follows a multi-step workflow, from initial binding assays to functional and in vivo studies.

References

In-Depth Pharmacological Profile of RS100329 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS100329 hydrochloride is a potent and highly selective α1A-adrenoceptor antagonist. This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are provided, and the underlying signaling pathways are illustrated. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

RS100329 hydrochloride is a synthetic, small-molecule antagonist that exhibits high affinity and selectivity for the α1A-adrenergic receptor subtype. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine. The α1-adrenoceptors are subdivided into three subtypes: α1A, α1B, and α1D. The α1A-adrenoceptor is predominantly expressed in the smooth muscle of the lower urinary tract, including the prostate and bladder neck, where it mediates smooth muscle contraction.[1] Consequently, selective antagonists of the α1A-adrenoceptor, such as RS100329 hydrochloride, have been investigated for their therapeutic potential in conditions characterized by urinary outflow obstruction, most notably benign prostatic hyperplasia (BPH).[2]

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]-1-piperazinyl]propyl]-2,4(1H,3H)-pyrimidinedione hydrochloride | |

| Molecular Formula | C20H25F3N4O3・HCl | |

| Molecular Weight | 462.89 g/mol | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | N/A |

| PubChem CID | 11340200 | [3] |

Pharmacology

Mechanism of Action

RS100329 hydrochloride is a competitive antagonist of the α1A-adrenoceptor. By binding to this receptor, it prevents the endogenous agonist, norepinephrine, from binding and initiating the downstream signaling cascade that leads to smooth muscle contraction. This antagonism results in the relaxation of smooth muscle in the lower urinary tract, thereby reducing urethral resistance and improving urinary flow.

Binding Affinity

Radioligand binding assays have been employed to determine the affinity of RS100329 hydrochloride for the human cloned α1-adrenoceptor subtypes. The compound demonstrates high affinity for the α1A subtype with significantly lower affinity for the α1B and α1D subtypes, highlighting its selectivity.

| Receptor Subtype | pKi | Selectivity vs. α1A |

| α1A | 9.6 | - |

| α1B | 7.5 | 126-fold |

| α1D | 7.9 | 50-fold |

Data sourced from studies on human cloned α1-adrenoceptors.[2]

Functional Activity

In vitro functional assays have confirmed the antagonist activity of RS100329 hydrochloride. These studies typically measure the ability of the compound to inhibit norepinephrine-induced smooth muscle contraction in various tissues.

| Tissue | Species | Agonist | pA2 |

| Lower Urinary Tract | Human | Norepinephrine | 9.2 |

| Bladder Neck | Rabbit | Norepinephrine | 9.2 |

| Renal Artery | Human | Norepinephrine | 7.3 |

| Aorta | Rat | Norepinephrine | 7.9 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

In Vivo Studies

In vivo studies in animal models have demonstrated the functional effects of RS100329 hydrochloride on the lower urinary tract. Intravenous administration in Sprague Dawley rats has been shown to reduce baseline urethral pressure and inhibit reflex urethral contractions.

| Animal Model | Dose Range (i.v.) | Effect |

| Sprague Dawley Rat | 0.01 - 0.1 mg/kg | Reduction in baseline urethral pressure (up to 23%) and inhibition of reflex urethral contractions.[2] |

Signaling Pathways

The α1A-adrenoceptor is a Gq/11 protein-coupled receptor. Agonist binding typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, which, along with DAG-mediated activation of protein kinase C (PKC), culminates in smooth muscle contraction.

Diagram of α1A-Adrenoceptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (for pKi determination)

This protocol is a general representation based on standard methodologies for determining the binding affinity of a compound to GPCRs.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor are cultured under standard conditions.

-

Cells are harvested, and cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Cell membrane preparation (containing a specific amount of protein).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin).

-

Increasing concentrations of RS100329 hydrochloride (or a reference compound).

-

-

For determination of non-specific binding, a high concentration of a non-labeled antagonist (e.g., phentolamine) is added to a set of wells.

-

The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of RS100329 hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram of Radioligand Binding Assay Workflow

In Vitro Smooth Muscle Contraction Assay (for pA2 determination)

This protocol is a general representation based on standard organ bath methodologies.

-

Tissue Preparation:

-

Tissues such as human lower urinary tract, rabbit bladder neck, or rat aorta are obtained and placed in cold, oxygenated Krebs-Henseleit solution.

-

The tissue is dissected into strips or rings of appropriate size.

-

-

Organ Bath Setup:

-

The tissue preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

-

One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

The tissues are allowed to equilibrate under a resting tension for a specified period.

-

-

Contraction and Antagonism:

-

A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated to establish a baseline contractile response.

-

The tissues are then washed and incubated with a specific concentration of RS100329 hydrochloride for a defined period.

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

-

This process is repeated with increasing concentrations of RS100329 hydrochloride.

-

-

Data Analysis:

-

The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 value is determined from the x-intercept of the Schild regression line.

-

Conclusion

RS100329 hydrochloride is a valuable pharmacological tool for studying the role of the α1A-adrenoceptor in physiological and pathological processes. Its high potency and selectivity for the α1A subtype make it a promising candidate for further investigation in the context of lower urinary tract disorders. This technical guide provides a comprehensive summary of its pharmacological profile and the methodologies used for its characterization, which should aid researchers in the design and interpretation of future studies.

References

RS100329 Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on RS100329 hydrochloride, a potent and selective α1A-adrenoceptor antagonist. This guide details its chemical properties, molecular structure, mechanism of action, and key experimental data, presented for practical application in a research setting.

Core Compound Information

| Property | Data | Citation(s) |

| CAS Number | 1215654-26-4 | [1][2][3] |

| Molecular Formula | C₂₀H₂₅F₃N₄O₃·HCl | [1][3] |

| Molecular Weight | 462.89 g/mol | [1][3] |

| IUPAC Name | 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride | [2][4] |

| Canonical SMILES | CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl | [2] |

| Solubility | Soluble in water to 100 mM and also soluble in DMSO. | [2][3] |

| Purity | ≥98% (HPLC) | [1][3] |

| Storage | Store at room temperature for short term. For long-term storage, -20°C (months to years) is recommended. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | [2][5] |

Mechanism of Action and Selectivity

RS100329 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor (α1A-adrenoceptor).[1][6] Its mechanism of action lies in its ability to competitively bind to and block the α1A-adrenoceptor, thereby preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[7] This selective antagonism has been demonstrated in both cloned human and native receptor systems.[7][8]

The compound exhibits significant selectivity for the α1A subtype over the α1B and α1D subtypes, a crucial feature for targeted therapeutic applications. This selectivity minimizes off-target effects that can be associated with non-selective α1-adrenoceptor antagonists.[7][8]

Quantitative Binding Affinity and Selectivity

| Adrenoceptor Subtype | pKi Value | Selectivity vs. α1A | Citation(s) |

| α1A | 9.6 | - | [1][5][7] |

| α1B | 7.5 | 126-fold | [1][5][7] |

| α1D | 7.9 | 50-fold | [1][5][7] |

Signaling Pathways

The α1A-adrenoceptor primarily signals through the Gq/11 family of G-proteins.[9][10] Antagonism by RS100329 hydrochloride inhibits this signaling cascade. Upon agonist binding, the α1A-adrenoceptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10][11] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[9][10] Additionally, α1A-adrenoceptor activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a pathway that can be independent of the canonical Gq/PLC/PKC signaling and may involve receptor endocytosis.[12][13][14]

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of RS100329 hydrochloride for the α1A-adrenoceptor.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human cloned α1A-, α1B-, or α1D-adrenoceptor.

-

Harvest the cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand, such as [³H]-prazosin.

-

Add increasing concentrations of unlabeled RS100329 hydrochloride.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of RS100329 hydrochloride.

-

Determine the IC₅₀ value (the concentration of RS100329 hydrochloride that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This assay measures the functional antagonist activity of RS100329 hydrochloride by quantifying its ability to inhibit agonist-induced increases in intracellular calcium.

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the α1A-adrenoceptor (e.g., HEK293 cells) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

-

Antagonist Incubation:

-

Pre-incubate the cells with varying concentrations of RS100329 hydrochloride or vehicle control for a specified period.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Stimulate the cells with a known α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) at a concentration that elicits a submaximal response (EC₈₀).

-

Immediately measure the change in fluorescence intensity using a fluorescent plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of RS100329 hydrochloride.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.

-

In Vivo Experimental Workflow

The in vivo efficacy of RS100329 hydrochloride is often assessed by its ability to reduce urethral pressure, a key factor in conditions such as benign prostatic hyperplasia.

In vivo studies have demonstrated that intravenous administration of RS100329 hydrochloride in anesthetized rats reduces baseline urethral pressure and inhibits reflex urethral contractions in a dose-dependent manner.[5] These findings support its potential therapeutic utility in conditions characterized by increased urethral tone.

References

- 1. RS 100329 hydrochloride | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. rndsystems.com [rndsystems.com]

- 4. RS 100329 hydrochloride | C20H26ClF3N4O3 | CID 11340200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

A Comprehensive Technical Guide to the In Vitro and In Vivo Properties of RS100329 Hydrochloride

RS100329 hydrochloride is a potent and highly selective α1A-adrenoceptor antagonist.[1] This selectivity for the α1A subtype, which is predominantly expressed in the smooth muscle of the lower urinary tract, has positioned RS100329 as a significant compound for the research of conditions such as benign prostatic hyperplasia (BPH).[2][3][4] Its mechanism of action involves inhibiting the α1-adrenergic receptor-mediated contractions of these tissues, potentially offering a "uroselective" therapeutic effect with minimal cardiovascular side effects.[3][5] This document provides a detailed overview of the in vitro and in vivo pharmacological properties of RS100329, compiled from available scientific literature.

In Vitro Properties

The in vitro profile of RS100329 hydrochloride is characterized by its high affinity and selectivity for the human α1A-adrenoceptor subtype compared to α1B and α1D subtypes. This has been consistently demonstrated through radioligand binding assays and functional studies.

Receptor Binding Affinity

Radioligand binding studies using Chinese hamster ovary (CHO-K1) cells expressing human cloned α1-adrenoceptor subtypes have been pivotal in quantifying the affinity of RS100329. These experiments typically use [3H]-prazosin as the radioligand.[5] The resulting inhibition constant (pKi) values highlight the compound's potent and selective binding.

Table 1: Receptor Binding Affinity of RS100329 at Human Cloned α1-Adrenoceptor Subtypes

| Adrenoceptor Subtype | pKi | Selectivity vs. α1A |

|---|---|---|

| α1A | 9.6[1][3] | - |

| α1B | 7.5[1][3] | 126-fold[3] |

| α1D | 7.9[1][3] | 50-fold[3] |

Functional Activity

The antagonistic properties of RS100329 have been evaluated in functional assays, including second messenger modulation and isolated tissue contractility studies.

Second Messenger Assays

In CHO-K1 cells expressing the various human α1-adrenoceptor subtypes, RS100329 demonstrated potent antagonism of noradrenaline (NA)-stimulated [3H]-inositol phosphates accumulation.[5] This assay measures the functional consequence of receptor activation, confirming the antagonistic nature of the compound. The results from these functional studies align closely with the binding affinity data, showing a clear preference for the α1A subtype.[5]

Isolated Tissue Contraction Assays

The functional antagonism of RS100329 was further assessed by its ability to inhibit NA-induced contractions in various isolated smooth muscle tissues. The compound showed high potency in tissues where the α1A-adrenoceptor mediates contraction, such as the human lower urinary tract (LUT) and rabbit bladder neck.[3] In contrast, it was significantly less potent in vascular tissues like the human renal artery and rat aorta, where other α1 subtypes play a more dominant role.[3][6] This difference in potency underscores the compound's functional selectivity and potential for a uroselective profile.[3]

Table 2: Functional Antagonist Potency (pA2) of RS100329 in Isolated Tissues

| Tissue | Species | pA2 Value |

|---|---|---|

| Lower Urinary Tract (LUT) | Human | 9.2[3] |

| Bladder Neck | Rabbit | 9.2[3] |

| Renal Artery | Human | 7.3[3] |

| Aorta | Rat | 7.9[3] |

Experimental Protocols

Radioligand Binding Assay

-

Cells: Chinese hamster ovary cells (CHO-K1) stably expressing human recombinant α1A-, α1B-, or α1D-adrenoceptor subtypes.[5]

-

Radioligand: [3H]-Prazosin (0.3–0.4 nM).[5]

-

Procedure:

-

Assay tubes are prepared containing the competing compound (RS100329), [3H]-prazosin, and the cell suspension.[5]

-

The mixture is incubated for 30 minutes at 37°C in Ham's culture medium (pH 7.4).[5]

-

The reaction is terminated by rapid vacuum filtration through glass fibre filters to separate bound from free radioligand.[5]

-

Specific binding is defined using 10 μM phentolamine.[5]

-

Bound radioactivity is quantified using liquid scintillation spectroscopy.[5]

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

[3H]-Inositol Phosphates Accumulation Functional Assay

-

Cells: CHO-K1 cells expressing human recombinant α1A-, α1B-, or α1D-adrenoceptor subtypes.[5]

-

Stimulant: Noradrenaline (NA) at a concentration of 2 μM for α1A and α1B subtypes, and 0.2 μM for the α1D subtype.[5]

-

Procedure:

-

Cells are pre-labeled with [3H]-myo-inositol.

-

Cells are then incubated with various concentrations of the antagonist (RS100329) before being stimulated with NA.

-

The reaction is stopped, and the accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography.

-

Radioactivity is measured by liquid scintillation counting. The results demonstrate the ability of RS100329 to antagonize the NA-stimulated accumulation of inositol (B14025) phosphates.[5]

-

In Vivo Properties

In vivo studies have corroborated the in vitro findings, demonstrating the functional uroselectivity and potency of RS100329.

Pharmacodynamics

In anesthetized Sprague Dawley rats, intravenous administration of RS100329 hydrochloride (0.01-0.1 mg/kg) was shown to reduce baseline urethral pressure and inhibit reflex urethral contractions.[1] At the highest dose, it caused a maximum fall in baseline urethral pressure of 23%.[1] These effects are consistent with the blockade of α1A-adrenoceptors in the lower urinary tract.[1][7] Furthermore, unpublished data from studies in rats and dogs indicated that RS100329 has greater potency than structurally related compounds while maintaining similar selectivity properties.[5] This high potency in lower urinary tract tissues, combined with significantly weaker effects on vascular tissues like the renal artery, supports its profile as a uroselective agent with a reduced likelihood of causing cardiovascular side effects such as hypotension.[3][5]

Experimental Protocols

Urethral Pressure and Bladder Reflex in Anesthetized Rats

-

Animals: Male Sprague Dawley rats.[1]

-

Anesthesia: Urethane is commonly used.[7]

-

Procedure:

-

A catheter is inserted into the bladder to measure intravesical pressure and another into the urethra to measure urethral pressure.

-

The bladder is filled with saline to induce rhythmic bladder contractions (micturition reflex).

-

RS100329 hydrochloride is administered intravenously (i.v.).[1]

-

Changes in baseline urethral pressure and the amplitude and frequency of reflex bladder contractions are recorded and analyzed to determine the effect of the compound.[1][7]

-

Visualizations

Caption: α1A-Adrenoceptor signaling pathway antagonized by RS100329.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Relationship between in vitro selectivity and in vivo uroselectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adrenoceptor pharmacology: urogenital applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of α1B-adrenoceptors and Rho kinase in contractions of rat aorta and mouse spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

A Technical Guide to RS100329 Hydrochloride for Benign Prostatic Hyperplasia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS100329 hydrochloride, a potent and selective α1A-adrenoceptor antagonist, for its application in benign prostatic hyperplasia (BPH) research. This document outlines its mechanism of action, summarizes key quantitative data, presents relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows.

Introduction to RS100329 Hydrochloride in BPH

Benign prostatic hyperplasia is a common condition in aging men characterized by the non-malignant growth of the prostate gland, leading to lower urinary tract symptoms (LUTS). The contraction of prostate smooth muscle is primarily mediated by α1A-adrenoceptors.[1] Consequently, antagonists of this receptor subtype are a cornerstone of BPH pharmacotherapy, aiming to relax the prostatic smooth muscle and alleviate urinary obstruction.[2][3]

RS100329 hydrochloride is a highly selective α1A-adrenoceptor antagonist that has been instrumental in preclinical BPH research.[4] Its selectivity for the α1A subtype over α1B and α1D adrenoceptors suggests a potential for a more "uroselective" therapeutic profile with fewer cardiovascular side effects, which can be a limitation with less selective α1-blockers.[1][5]

Mechanism of Action and Signaling Pathways

RS100329 hydrochloride exerts its effects by competitively blocking the α1A-adrenoceptor, thereby inhibiting the signaling cascade initiated by endogenous agonists like norepinephrine. In prostate smooth muscle cells, the activation of α1A-adrenoceptors is coupled to Gq/11 proteins, which in turn activates phospholipase C (PLC).[2][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] The elevated intracellular Ca2+ is a key trigger for smooth muscle contraction. Additionally, α1-adrenoceptor signaling in the prostate can involve other pathways, including the mitogen-activated protein kinase (MAPK) pathway, which may play a role in cell growth and proliferation.[6][8]

Figure 1: Simplified signaling pathway of the α1A-adrenoceptor in prostate smooth muscle and the inhibitory action of RS100329.

Quantitative Data

The following tables summarize the binding affinities and functional antagonist potencies of RS100329 hydrochloride in comparison to other α1-adrenoceptor antagonists.

Table 1: Radioligand Binding Affinities (pKi) at Human Cloned α1-Adrenoceptor Subtypes [5][9]

| Compound | α1A | α1B | α1D | α1A Selectivity (vs α1B) | α1A Selectivity (vs α1D) |

| RS100329 | 9.6 | 7.5 | 7.9 | 126-fold | 50-fold |

| Prazosin | 9.2 | 9.4 | 9.3 | ~0.6-fold | ~0.8-fold |

| Tamsulosin | 9.9 | 9.2 | 9.5 | ~5-fold | ~2.5-fold |

Data presented are mean pKi values. Selectivity is calculated from the antilog of the difference in pKi values.

Table 2: Functional Antagonist Potencies (pA2) in Various Tissues [5][9]

| Compound | Human Lower Urinary Tract | Rabbit Bladder Neck | Human Renal Artery | Rat Aorta |

| RS100329 | 9.2 | 9.2 | 7.3 | 7.9 |

| Prazosin | 8.7 | 8.3 | 8.7 | 8.5 |

| Tamsulosin | 10.4 | 9.8 | 10.1 | 9.7 |

pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Detailed, step-by-step protocols are often proprietary to the conducting laboratories. However, based on published studies, the general methodologies for key experiments are outlined below.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor subtype.

Objective: To determine the pKi of RS100329 at human cloned α1A, α1B, and α1D adrenoceptors.

General Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human α1A, α1B, or α1D adrenoceptors are cultured and harvested.[5]

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor (RS100329).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: IC50 values (concentration of competitor that inhibits 50% of specific binding) are determined and converted to Ki values using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Studies

These functional assays assess the ability of an antagonist to inhibit agonist-induced muscle contraction.

Objective: To determine the pA2 of RS100329 against noradrenaline-induced contractions in isolated prostate or other smooth muscle tissues.

General Methodology:

-

Tissue Preparation: Human prostate tissue (obtained from surgeries with patient consent) or animal tissues (e.g., rabbit bladder neck) are dissected into strips and mounted in organ baths.[9]

-

Equilibration: Tissues are equilibrated under physiological conditions (e.g., Krebs-Henseleit solution, 37°C, gassed with 95% O2/5% CO2).

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is established.

-

Antagonist Incubation: Tissues are washed and then incubated with a fixed concentration of RS100329 for a predetermined time.

-

Second Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the agonist's EC50 is used to calculate the pA2 value using the Schild equation.

Figure 2: General experimental workflow for preclinical evaluation of RS100329 in BPH research.

In Vivo Models of BPH

Animal models are used to study the effects of compounds on BPH-related pathologies in a living system.

Objective: To evaluate the in vivo efficacy of RS100329 in a testosterone-induced BPH rat model.

General Methodology:

-

Model Induction: BPH is induced in rats, often through daily administration of testosterone (B1683101) propionate (B1217596) for several weeks.[10][11]

-

Treatment Administration: Animals are treated with RS100329 or a vehicle control, typically via oral gavage or subcutaneous injection.

-

Urodynamic Assessment: In anesthetized animals, changes in intraurethral or prostatic pressure in response to an α1-agonist can be measured to assess the functional blockade by RS100329.[12]

-

Histological Analysis: At the end of the study, prostates are harvested, weighed, and subjected to histological examination to assess changes in tissue morphology and hyperplasia.[11]

Conclusion

RS100329 hydrochloride is a valuable research tool for investigating the role of the α1A-adrenoceptor in benign prostatic hyperplasia. Its high affinity and selectivity for the α1A subtype make it an excellent compound for elucidating the specific contributions of this receptor to prostate smooth muscle tone and for evaluating the potential benefits of a uroselective therapeutic approach. The experimental methodologies described provide a framework for the continued investigation of RS100329 and other novel compounds in the field of BPH research.

References

- 1. Subtype selective alpha1-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α1-adrenergic receptors activate Ca2+-permeable cationic channels in prostate cancer epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha1-adrenoceptor signaling in the human prostate involves regulation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of different natural extracts in an experimental model of benign prostatic hyperplasia (BPH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RS100329 Hydrochloride in Lower Urinary Tract Symptom Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lower urinary tract symptoms (LUTS) represent a significant and growing health concern, encompassing a range of storage, voiding, and post-micturition symptoms. A key focus of research and therapeutic development in this area has been the role of the sympathetic nervous system in regulating lower urinary tract function, particularly the α1-adrenergic receptors (α1-ARs). RS100329 hydrochloride has emerged as a critical pharmacological tool in this field. It is a potent and highly selective antagonist for the α1A-adrenoceptor subtype.[1][2] This selectivity is of paramount importance as the α1A-adrenoceptor is the predominant subtype in the prostate, bladder neck, and urethra, mediating smooth muscle contraction and thus contributing significantly to bladder outlet resistance.[3][4]

This technical guide provides an in-depth overview of the application of RS100329 hydrochloride in LUTS research. It details the experimental protocols used to characterize its pharmacological profile and to investigate its effects on lower urinary tract function. Furthermore, it presents key quantitative data in a structured format and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of LUTS and the development of novel therapeutic agents.

Core Mechanism of Action and the Concept of Uroselectivity

The therapeutic rationale for using α1-AR antagonists in LUTS, particularly those associated with benign prostatic hyperplasia (BPH), is to reduce the dynamic component of bladder outlet obstruction by relaxing the smooth muscle of the prostate and urethra.[5] However, the clinical utility of early non-selective α1-AR antagonists was often limited by cardiovascular side effects, such as hypotension, due to the blockade of α1B-adrenoceptors in blood vessels.[6][7]

This led to the development of "uroselective" antagonists, which exhibit a greater functional effect on the lower urinary tract than on the cardiovascular system.[6][8] RS100329 hydrochloride exemplifies such a compound, demonstrating high selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes.[1] This receptor selectivity translates into functional uroselectivity, allowing for the targeted modulation of lower urinary tract smooth muscle tone with a reduced potential for blood pressure-related side effects.[9]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of RS100329 hydrochloride for α1-adrenoceptor subtypes, along with comparative data for other commonly used antagonists.

Table 1: Binding Affinity (pKi) of α1-Adrenoceptor Antagonists for Human Cloned α1-Adrenoceptor Subtypes

| Compound | pKi for α1A | pKi for α1B | pKi for α1D | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) | Reference |

| RS100329 hydrochloride | 9.6 | 7.5 | 7.9 | 126 | 50 | [1] |

| Tamsulosin | 9.8 - 10.4 | 8.7 - 9.7 | 9.2 - 9.9 | ~10-12 | ~8-16 | [1][10] |

| Prazosin | 8.7 | 9.1 - 9.3 | 8.5 - 9.0 | ~0.4 | ~1.6 | [1][10] |

| Alfuzosin (B1207546) | 8.2 - 8.5 | 8.2 - 8.4 | 8.1 - 8.3 | ~1 | ~1.3 | [10] |

| Silodosin | 10.4 | 8.3 | 8.9 | 129 | 32 | [10] |

Table 2: Functional Antagonist Potency (pA2) of RS100329 hydrochloride and Comparators in Lower Urinary Tract and Vascular Tissues

| Compound | Tissue | Agonist | pA2 Value | Reference |

| RS100329 hydrochloride | Human Lower Urinary Tract | Noradrenaline | 9.2 | [1] |

| RS100329 hydrochloride | Rabbit Bladder Neck | Noradrenaline | 9.2 | [1] |

| RS100329 hydrochloride | Human Renal Artery | Noradrenaline | 7.3 | [1] |

| RS100329 hydrochloride | Rat Aorta | Noradrenaline | 7.9 | [1] |

| Tamsulosin | Human Lower Urinary Tract | Noradrenaline | 10.4 | [1] |

| Prazosin | Human Lower Urinary Tract | Noradrenaline | 8.7 | [1] |

Signaling Pathway of α1A-Adrenoceptor in Lower Urinary Tract Smooth Muscle

Activation of α1A-adrenoceptors on smooth muscle cells of the prostate and urethra initiates a signaling cascade that leads to muscle contraction. This process is primarily mediated through the Gq/11 family of G proteins. The binding of an agonist, such as norepinephrine (B1679862), to the α1A-adrenoceptor triggers the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately results in smooth muscle contraction. RS100329 hydrochloride, as a competitive antagonist, blocks the initial step of this pathway by preventing norepinephrine from binding to the α1A-adrenoceptor, thereby inhibiting the downstream signaling events and promoting smooth muscle relaxation.

Caption: Signaling pathway of the α1A-adrenoceptor in lower urinary tract smooth muscle.

Key Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Subtypes

This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for specific receptor subtypes.

Objective: To quantify the affinity of RS100329 hydrochloride for human cloned α1A, α1B, and α1D-adrenoceptors.

Materials:

-

Cell membranes from cell lines stably expressing human α1A, α1B, or α1D-adrenoceptors.

-

Radioligand (e.g., [3H]prazosin).

-

RS100329 hydrochloride and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing compound (RS100329 hydrochloride) in a binding buffer.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Measurement of Inositol Phosphate (B84403) Accumulation

This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced second messenger production.

Objective: To determine the potency of RS100329 hydrochloride in inhibiting norepinephrine-induced inositol phosphate (IP) accumulation in cells expressing α1A-adrenoceptors.

Materials:

-

Intact cells expressing the α1A-adrenoceptor.

-

[3H]myo-inositol.

-

Norepinephrine (agonist).

-

RS100329 hydrochloride.

-

Lithium chloride (LiCl) solution.

-

Trichloroacetic acid (TCA).

-

Anion-exchange chromatography columns.

Procedure:

-

Labeling: Cells are incubated with [3H]myo-inositol for an extended period (e.g., 24-48 hours) to label the cellular phosphoinositide pools.

-

Pre-incubation: The labeled cells are pre-incubated with LiCl, which inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Antagonist and Agonist Treatment: Cells are then incubated with varying concentrations of RS100329 hydrochloride, followed by stimulation with a fixed concentration of norepinephrine.

-

Extraction: The reaction is terminated by the addition of ice-cold TCA. The aqueous phase containing the IPs is separated.

-

Separation and Quantification: The different IP species are separated using anion-exchange chromatography and the radioactivity of each fraction is measured by scintillation counting.

-

Data Analysis: The ability of RS100329 hydrochloride to inhibit the norepinephrine-induced increase in IP levels is quantified, and the IC50 value is determined.

In Vivo Model of Bladder Outlet Obstruction (BOO) in Rats

This animal model is used to mimic the pathophysiology of LUTS associated with BPH and to evaluate the efficacy of potential therapeutic agents.

Objective: To create a rat model of BOO to study the effects of RS100329 hydrochloride on bladder function.

Procedure:

-

Anesthesia: Female Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: A lower abdominal incision is made to expose the urinary bladder and proximal urethra. A ligature (e.g., a silk suture) is loosely tied around the urethra over a catheter of a specific diameter. The catheter is then removed, creating a partial obstruction.[11][12]

-

Sham Operation: A control group undergoes the same surgical procedure, but the ligature is not tightened.[11][12]

-

Post-operative Care: The animals are allowed to recover for a period of several weeks, during which the bladder undergoes hypertrophic changes in response to the obstruction.

-

Evaluation: Following the recovery period, the effects of the obstruction on bladder function can be assessed using techniques such as cystometry.

In Vivo Measurement of Urethral and Arterial Blood Pressure in Conscious Rats

This experimental setup is crucial for assessing the functional uroselectivity of α1-AR antagonists.

Objective: To simultaneously measure the effects of RS100329 hydrochloride on urethral pressure and mean arterial blood pressure in conscious male rats.

Procedure:

-

Catheter Implantation: Rats are anesthetized, and catheters are implanted into the femoral artery (for blood pressure measurement) and the urethra (for urethral pressure measurement). The catheters are exteriorized at the back of the neck.

-

Recovery: The animals are allowed to recover from the surgery.

-

Experimental Setup: On the day of the experiment, the conscious and freely moving rat is placed in a cage. The arterial catheter is connected to a pressure transducer to record blood pressure, and the urethral catheter is connected to another pressure transducer to record urethral pressure.

-

Drug Administration: RS100329 hydrochloride is administered intravenously at various doses.

-

Data Acquisition and Analysis: Urethral pressure and blood pressure are continuously recorded before and after drug administration. The changes in these parameters are analyzed to determine the dose-dependent effects of the compound on both the lower urinary tract and the cardiovascular system.[9][13]

Caption: Experimental workflow for assessing the functional uroselectivity of RS100329 hydrochloride.

Cystometry in Conscious Rats

Cystometry is the gold standard for evaluating bladder function and dysfunction. Performing this procedure in conscious animals avoids the confounding effects of anesthesia.[14][15][16][17]

Objective: To assess the effects of RS100329 hydrochloride on bladder capacity, micturition pressure, and bladder contractions in a conscious rat model of bladder outlet obstruction.

Procedure:

-

Catheter Implantation: A catheter is surgically implanted into the dome of the bladder and exteriorized at the back of the neck. The animal is allowed to recover.[15][16]

-

Experimental Setup: The conscious rat is placed in a metabolic cage. The bladder catheter is connected via a three-way stopcock to a pressure transducer and an infusion pump.[14]

-

Bladder Filling: Saline is infused into the bladder at a constant rate.

-

Measurement of Parameters: The intravesical pressure is continuously recorded. Key parameters measured include bladder capacity (infused volume at the time of micturition), micturition pressure (peak pressure during voiding), basal pressure, and the frequency and amplitude of non-voiding contractions.[14]

-

Drug Treatment: The experiment can be repeated after the administration of RS100329 hydrochloride to evaluate its effects on these cystometric parameters.

Conclusion

RS100329 hydrochloride has proven to be an invaluable tool in the field of lower urinary tract symptom research. Its high selectivity for the α1A-adrenoceptor subtype has allowed for a more precise dissection of the role of this receptor in the pathophysiology of LUTS, particularly in the context of bladder outlet obstruction. The experimental protocols detailed in this guide provide a framework for the continued investigation of α1-adrenoceptor pharmacology and the development of more targeted and effective therapies for LUTS. The quantitative data and pathway diagrams presented herein offer a comprehensive resource for understanding the mechanism of action and experimental application of this important research compound.

References

- 1. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α1-, α2- and β-adrenoceptors in the urinary bladder, urethra and prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha1-, alpha2- and beta-adrenoceptors in the urinary bladder, urethra and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha 1-adrenoceptors in human prostate: characterization and binding characteristics of alpha 1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostatic alpha 1-adrenoceptors and uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The concept of uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revisiting the Pharmacodynamic Uroselectivity of α 1-Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Is bladder outlet obstruction rat model to induce overactive bladder (OAB) has similarity to human OAB? Research on the events in smooth muscle, collagen, interstitial cell and telocyte distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of alfuzosin on urethral and blood pressures in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cystometry experiments [bio-protocol.org]

- 15. Video: Cystometric and External Urethral Sphincter Measurements in Awake Rats with Implanted Catheter and Electrodes Allowing for Repeated Measurements [jove.com]

- 16. Cystometric and External Urethral Sphincter Measurements in Awake Rats with Implanted Catheter and Electrodes Allowing for Repeated Measurements [jove.com]

- 17. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The α1A-Adrenoceptor Antagonist RS100329 Hydrochloride: A Technical Guide to its Effects on Smooth Muscle Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS100329 hydrochloride is a potent and selective α1A-adrenoceptor antagonist. This technical guide provides an in-depth overview of its effects on smooth muscle tissue, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize its activity. The information presented is intended to support further research and drug development efforts in areas where modulation of smooth muscle contractility is of therapeutic interest, such as in benign prostatic hyperplasia (BPH) and other urological conditions.

Pharmacological Profile of RS100329 Hydrochloride

RS100329 demonstrates high affinity and selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. This selectivity is crucial for its targeted effects on specific smooth muscle tissues, such as those in the lower urinary tract, while minimizing potential side effects associated with the blockade of other α1-adrenoceptor subtypes.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for RS100329 hydrochloride from in vitro studies.

| Parameter | Species/Tissue | Receptor Subtype | Value | Reference |

| pKi | Cloned human receptors | α1A-AR | 9.6 | [1] |

| α1B-AR | 126-fold lower affinity | [1] | ||

| α1D-AR | 50-fold lower affinity | [1] | ||

| pA2 | Human Lower Urinary Tract | α1-AR | 9.2 | [1] |

| Rabbit Bladder Neck | α1-AR | 9.2 | [1] | |

| Human Renal Artery | α1-AR | 7.3 | [1] | |

| Rat Aorta | α1-AR | 7.9 | [1] | |

| Effect on Bladder Contraction | Anesthetized Rats (intrathecal) | - | 25 nmol: 38% decrease | [2] |

| 50 nmol: 52% decrease | [2] | |||

| 100 nmol: 95% decrease | [2] |

Mechanism of Action

RS100329 hydrochloride exerts its effects on smooth muscle tissue primarily through the competitive antagonism of α1A-adrenoceptors. These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine (B1679862), initiate a signaling cascade leading to smooth muscle contraction.

Signaling Pathway of α1A-Adrenoceptor Mediated Smooth Muscle Contraction

The activation of α1A-adrenoceptors on smooth muscle cells leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, resulting in smooth muscle contraction. RS100329, by blocking the initial binding of norepinephrine to the α1A-adrenoceptor, inhibits this entire downstream signaling cascade.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections describe the key experimental protocols used to characterize the effects of RS100329 hydrochloride on smooth muscle tissue.

Radioligand Binding Assays for Receptor Affinity (pKi) Determination

This protocol is used to determine the binding affinity of RS100329 for different α1-adrenoceptor subtypes.

-

Cell Culture and Membrane Preparation:

-

CHO (Chinese Hamster Ovary) cells are stably transfected with the cDNA for human α1A, α1B, or α1D-adrenoceptors.

-

Cells are cultured to confluence and then harvested.

-

Cell membranes are prepared by homogenization and centrifugation.

-

-

Binding Assay:

-

Aliquots of cell membranes are incubated with a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the competing ligand (RS100329).

-

The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

-

-

Data Analysis:

-

The bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 values (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

In Vitro Functional Assays for Antagonist Potency (pA2) Determination

This protocol assesses the functional potency of RS100329 as an antagonist in isolated smooth muscle tissues.

-

Tissue Preparation:

-

Smooth muscle tissues (e.g., human lower urinary tract, rabbit bladder neck, human renal artery, rat aorta) are obtained and dissected into strips or rings.[1]

-

The tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Contraction Studies:

-

The tissues are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to an agonist (e.g., norepinephrine) are generated to establish a baseline contractile response.

-

The tissues are then incubated with varying concentrations of RS100329 for a specific period.

-

The concentration-response curves to the agonist are repeated in the presence of the antagonist.

-

-

Data Analysis:

-

The antagonist effect is quantified by the rightward shift of the agonist concentration-response curve.

-

The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50, is determined using a Schild plot analysis.[1]

-

In Vivo Models of Smooth Muscle Function

In vivo studies are crucial for understanding the physiological effects of RS100329 in a whole-organism context.

-

Animal Model:

-

Anesthetized rats are commonly used to study the effects on bladder function.[2]

-

-

Experimental Procedure:

-

Data Analysis:

-

The effects of different doses of RS100329 on bladder contraction parameters are quantified and statistically analyzed.

-

Conclusion

RS100329 hydrochloride is a highly selective α1A-adrenoceptor antagonist with potent inhibitory effects on smooth muscle contraction, particularly in tissues where this receptor subtype is predominant. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working on novel therapies targeting α1A-adrenoceptors. Further investigation into the in vivo efficacy and safety profile of RS100329 is warranted to fully elucidate its therapeutic potential.

References

Unraveling the Subtype Selectivity of RS100329: A Technical Guide to its Preference for the α1A-Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological data supporting the selectivity of RS100329 for the α1A-adrenergic receptor over the α1B and α1D subtypes. The following sections detail the binding affinities and functional potencies of RS100329, the experimental methodologies used to determine these properties, and the underlying signaling pathways of the α1-adrenergic receptors.

Quantitative Analysis of RS100329 Selectivity

The selectivity of RS100329 is quantified through in vitro pharmacological studies that determine its binding affinity (Ki) and functional antagonism (pA2) at the three α1-adrenergic receptor subtypes. The data, summarized below, consistently demonstrates a high affinity and potency of RS100329 for the α1A subtype with significantly lower affinity for the α1B and α1D subtypes.

Table 1: Binding Affinity of RS100329 for Human α1-Adrenergic Receptor Subtypes

| Receptor Subtype | pKi | Ki (nM) | Selectivity over α1B (fold) | Selectivity over α1D (fold) | Reference |

| α1A | 9.6 | 0.25 | - | - | [1] |

| α1B | <7.5 | >31.5 | 126 | - | [1] |

| α1D | <7.8 | >15.8 | - | 50 | [1] |

Data derived from radioligand binding studies in CHO-K1 cells expressing human cloned α1-adrenergic receptors.[1]

Table 2: Functional Antagonism of RS100329 in Tissues with Predominant α1-Adrenoceptor Subtypes

| Tissue | Predominant Receptor | pA2 | Reference |

| Human Lower Urinary Tract | α1A | 9.2 | [1] |

| Rabbit Bladder Neck | α1A | 9.2 | [1] |

| Human Renal Artery | Not definitively α1A | 7.3 | [1] |

| Rat Aorta | α1D | 7.9 | [2] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Core Experimental Methodologies

The determination of RS100329's selectivity relies on robust in vitro pharmacological assays. The following are detailed protocols for the key experiments cited.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of RS100329 for human α1A, α1B, and α1D-adrenergic receptors.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with and expressing human α1A, α1B, or α1D-adrenergic receptors are cultured in appropriate media.[1]

-

Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization followed by centrifugation to isolate the membrane fraction containing the receptors.

-

Binding Reaction: Cell membranes are incubated with a fixed concentration of the radioligand [3H]-prazosin and a range of concentrations of the unlabeled competitor drug (RS100329).

-

Incubation: The reaction is allowed to reach equilibrium, typically for 60 minutes at room temperature.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-